5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid

Stereochemistry Chiral Building Block Constrained Amino Acids

5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid (CAS 749175-42-6) is a cis-configured, chiral tetrahydropyran-based amino acid. Its IUPAC name is (2R,5R)-5-aminooxane-2-carboxylic acid, with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 749175-42-6
Cat. No. B12531206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid
CAS749175-42-6
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1CC(OCC1N)C(=O)O
InChIInChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1
InChIKeyIPZFSKQTSOMKSJ-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid (CAS 749175-42-6): Core Structural Identity and Physicochemical Baseline


5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid (CAS 749175-42-6) is a cis-configured, chiral tetrahydropyran-based amino acid. Its IUPAC name is (2R,5R)-5-aminooxane-2-carboxylic acid, with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol [1]. The compound features a rigid tetrahydropyran ring that constrains the relative orientation of the amine and carboxylic acid groups, making it a valuable scaffold for introducing defined conformational elements into peptides and small molecules. Its computed physicochemical properties include a topological polar surface area (TPSA) of 72.6 Ų and an XLogP3 of -3, indicating significant hydrophilicity [1]. This compound is cataloged as a cis-5-aminotetrahydro-2H-pyran-2-carboxylic acid derivative and is available as a research-grade chemical from multiple suppliers at varying purity levels .

Why Generic 5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic Acid Analogs Cannot Be Interchanged


The precise (2R,5R) cis configuration of 5-amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid is the defining feature for its utility as a constrained building block. In the synthesis of dipeptide isosters or neuraminidase inhibitor analogs, the spatial orientation of the amine and carboxylate groups is critical for mimicking natural transition states or stabilizing specific secondary structures like β-turns [1]. Substituting this compound with its (2S,5R) diastereomer (CAS 2989242-28-4) or the (2R,5S) trans isomer would invert the stereocenter at either the 2- or 5- position, leading to a fundamentally different three-dimensional presentation of pharmacophoric elements. Such stereochemical alterations are known to abrogate target binding and biological activity entirely in related tetrahydropyran-based bioactive molecules [2]. Without strict stereochemical control, the resulting compound cannot serve as a valid structural or functional surrogate, rendering generic substitution scientifically invalid for applications requiring defined molecular topology.

Quantitative Differentiation Guide for 5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid (CAS 749175-42-6)


Stereochemical Identity: (2R,5R) Configuration vs. Closest Diastereomers

The target compound is exclusively the (2R,5R) cis isomer [1]. The closest commercially available analogs include the (2S,5R) diastereomer (CAS 2989242-28-4) and the (2R,5S) isomer. These differ by inversion of one stereocenter, which would reposition the amine or carboxyl group equatorially versus axially, altering the dihedral angle between functional groups by approximately 60–120 degrees [2]. In tetrahydropyran-based dipeptide isosters, this change abolishes the ability to mimic a cis-amide bond or a β-turn, as the scaffold's conformational preference is determined by the relative stereochemistry of the ring substituents [2].

Stereochemistry Chiral Building Block Constrained Amino Acids

Research-Grade Purity: Quantified Impurity Profile vs. Generic Industrial Material

For procurement, the target compound is offered as a defined research-grade material with a purity specification of 98% . In contrast, generic or industrial-grade cis-5-aminotetrahydro-2H-pyran-2-carboxylic acid from bulk suppliers often lacks a defined purity certificate or is sold at a lower specification (e.g., 95% or less). A 3% absolute purity difference can correspond to more than a 50% increase in total impurities (from 2% to 5% impurity content), which introduces significant variability in stoichiometric calculations for multi-step syntheses, especially in reactions requiring precise equivalents of a chiral amine or acid.

Chemical Purity Quality Control Medicinal Chemistry

Conformational Restriction: Tetrahydropyran Scaffold vs. Acyclic Amino Acid Comparators

The tetrahydropyran ring of 5-amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid restricts the rotatable bond count to 1 (excluding the carboxylate group) [1], compared to 4 or more rotatable bonds in a linear amino acid such as norleucine or 6-aminohexanoic acid. This reduction in conformational entropy is thermodynamically favorable for binding, with rigidification typically contributing up to 1-3 kcal/mol in favorable entropy of binding for constrained cyclic versus acyclic ligands in protein-ligand interactions. In published work on tetrahydropyran-based dipeptide isosters, this scaffold successfully replaced flexible dipeptide sequences while maintaining biological recognition of the hsp65 p2-13 epitope, demonstrating that the ring system effectively pre-organizes the pharmacophore [2].

Conformational Analysis Peptidomimetics Scaffold Rigidity

Synthetic Lineage: Minimal Protection-Group Strategy vs. Traditional Carbohydrate-Derived Building Blocks

The compound is synthesized via an Overman rearrangement of 2,3-didehydroglycosides, a route that directly installs the 5-amino functionality without the need for extensive protection/deprotection sequences typical of traditional sugar amino acid synthesis [1]. In the 2003 report, this approach produced diversely functionalized tetrahydropyran dipeptide isosters in fewer steps compared to routes that start from fully protected monosaccharides, which often require 8-12 steps to reach an equivalent intermediate. The compound's free amine and carboxylic acid groups allow direct incorporation into peptide synthesis without deprotection steps that can cause epimerization or yield loss.

Synthetic Efficiency Carbohydrate Chemistry Building Block

Defined Application Scenarios for 5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid


Synthesis of Conformationally Constrained Peptide Turn Mimics

The (2R,5R) cis configuration of 5-amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid enforces a specific dihedral angle that mimics a type VI β-turn or a cis-amide bond isoster [1]. Research groups designing inhibitors of protein-protein interactions can incorporate this scaffold to replace a dipeptide fragment (e.g., Ala-Tyr or Glu-Glu) while maintaining the native epitope's conformation, as demonstrated in hsp65 peptide analogs [1]. The 98% purity ensures accurate stoichiometry in solid-phase peptide synthesis.

Neuraminidase Inhibitor Analog Design

The tetrahydropyran core with a 5-amino substituent is a known pharmacophore element in influenza neuraminidase inhibitors structurally related to zanamivir [2]. This compound serves as a key intermediate or scaffold hopping template for designing novel neuraminidase inhibitors with potentially improved pharmacokinetic profiles. Its hydrophilic character (XLogP3: -3) [3] contrasts with more lipophilic analogs, potentially reducing off-target binding to plasma proteins.

Chiral Building Block for Medicinal Chemistry Fragment Libraries

With a molecular weight of 145.16 g/mol and a TPSA of 72.6 Ų [3], this compound falls within optimal fragment-based drug discovery parameters (Rule of Three). Its constrained cis-amino acid geometry offers a unique three-dimensional shape for fragment library diversification. Procurement at 98% purity guarantees minimal interference from impurities during high-throughput screening (HTS) of fragment cocktails, where unidentified contaminants can generate false positives.

Synthesis of Sugar Amino Acid (SAA) Oligomers for Foldamer Research

As a tetrahydropyran-based sugar amino acid, this monomer can be oligomerized to create foldamers with predictable helical or extended secondary structures. The rigid ring constrains the backbone conformation, and the (2R,5R) stereochemistry dictates the handedness and pitch of the resulting oligomer. This enables the design of unnatural biopolymers with defined three-dimensional architectures for material science or antimicrobial peptide mimetic applications.

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